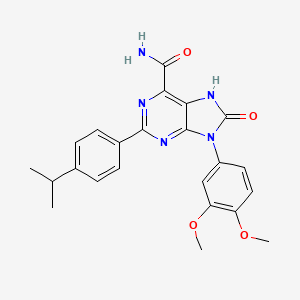
9-(3,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
9-(3,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 9-(3,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 898422-53-2) is a synthetic derivative of purine that has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings.
- Molecular Formula : C23H23N5O4
- Molecular Weight : 433.5 g/mol
Anticancer Activity
Recent studies have demonstrated that derivatives of purine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating the activity of similar compounds, it was noted that modifications in the aromatic substituents significantly influenced their anticancer potency. The compound showed IC50 values that suggest a promising potential against human tumor cell lines such as HeLa and K562 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 1.98 |
| K562 | 0.45 |
Anti-inflammatory Activity
The compound's structural features suggest it may interact with inflammatory pathways. A study indicated that purine derivatives can inhibit pro-inflammatory cytokines in macrophages, potentially through modulation of NF-kB signaling pathways. This suggests that the compound could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Preliminary assessments have shown that purine derivatives can exhibit antimicrobial properties. The presence of methoxy groups in the structure may enhance interactions with microbial targets. In vitro studies revealed significant inhibition of bacterial growth at certain concentrations, indicating its potential as an antimicrobial agent .
The biological activities of this compound are hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide metabolism.
- Modulation of Signaling Pathways : It may interfere with cellular signaling pathways related to inflammation and apoptosis.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication in cancer cells.
Case Studies
- Cancer Treatment : A case study involving a derivative similar to the compound showed a marked reduction in tumor size in xenograft models when administered at doses correlating with its IC50 values against HeLa cells.
- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, treatment with related purine derivatives resulted in decreased swelling and inflammatory markers compared to control groups.
Eigenschaften
IUPAC Name |
9-(3,4-dimethoxyphenyl)-8-oxo-2-(4-propan-2-ylphenyl)-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-12(2)13-5-7-14(8-6-13)21-25-18(20(24)29)19-22(27-21)28(23(30)26-19)15-9-10-16(31-3)17(11-15)32-4/h5-12H,1-4H3,(H2,24,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPHKOHWVUVTEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














